3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-fluorobenzyl moiety at position 4. This structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may synergistically influence its physicochemical and biological properties.
Pyrazoloquinolines are known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and immunomodulation. The dimethoxyphenyl substituent is frequently associated with enhanced antioxidant and enzyme inhibitory capacities, as demonstrated in structurally related curcumin analogs , while fluorinated aromatic groups improve metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-11-16(13-23(22)31-2)24-19-15-29(14-17-7-3-5-9-20(17)26)21-10-6-4-8-18(21)25(19)28-27-24/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSXRTVOPGZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 2-fluorophenylmethyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group via electrophilic aromatic substitution.
Coupling Reactions: Attachment of the 2-fluorophenylmethyl group using Suzuki-Miyaura coupling or similar methodologies.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification can be employed to scale up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the pyrazoloquinoline core to form dihydropyrazoloquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyrazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological properties, which can be categorized as follows:
Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives possess significant anticancer properties. In vitro studies demonstrate that 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 10.5 | Apoptosis induction |
| Lung Cancer | 8.2 | G2/M cell cycle arrest |
| Colon Cancer | 12.0 | Inhibition of cell migration and invasion |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Studies suggest it reduces pro-inflammatory cytokine production and inhibits pathways associated with inflammation, such as NF-kB signaling.
- Key Findings :
- Reduction in TNF-alpha and IL-6 levels.
- Inhibition of COX-2 expression in macrophages.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a strong ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Case Studies
A review of literature highlights several case studies where this compound has been utilized:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability and enhanced apoptotic markers.
-
Inflammation in Animal Models :
- In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.
- Histopathological analysis revealed decreased infiltration of inflammatory cells.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may enhance antioxidant activity via radical stabilization, as seen in curcumin analogs . Fluorine at the 2-position of the benzyl group (target compound) vs. Fused dioxane rings () increase molecular rigidity, possibly improving binding to planar enzyme active sites but reducing solubility .
Molecular Weight and Drug-Likeness :
- The target compound (463.49 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), whereas the dioxane-fused analog (477.51 g/mol) may face permeability challenges .
Pharmacokinetic Considerations
- Solubility: Methoxy groups improve water solubility, but the fused quinoline core may limit it. The 8-fluoro analog () has higher solubility due to polar fluorine .
- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C19H18F N3O2
- CAS Number : 866809-59-8
- Structure : The compound features a pyrazoloquinoline core with methoxy and fluorophenyl substituents, which are believed to influence its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
-
Cell Lines Tested :
- Human amelanotic melanoma (C-32)
- Human breast adenocarcinoma (MDA-MB-231)
- Human lung adenocarcinoma (A549)
-
Mechanisms of Action :
- The compound appears to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Notably, it has been shown to decrease the expression of histone H3 (a proliferation marker) and alter the expression levels of BCL-2 and BAX genes, which are critical for apoptosis regulation .
- IC50 Values :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against drug-resistant strains.
-
Tested Strains :
- Staphylococcus aureus (including MRSA)
- Enterococcus faecalis
- Findings :
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of pyrazolo[4,3-c]quinoline derivatives:
- In Vitro Studies :
- Quantitative Structure–Activity Relationship (QSAR) Analysis :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Comments |
|---|---|---|---|
| Anticancer | C-32 | < 100 µM | Effective with low toxicity to HFF-1 |
| Anticancer | MDA-MB-231 | Not specified | Induces apoptosis through gene modulation |
| Antimicrobial | MRSA | Moderate | Comparable efficacy to standard antibiotics |
| Anti-inflammatory | RAW 264.7 | Not specified | Inhibits NO production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
